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molecular formula C14H15ClF3NO B8332566 1-(4-(4-Chloromethyl-phenyl)-piperidin-1-yl)-2,2,2-trifluoro-ethanone

1-(4-(4-Chloromethyl-phenyl)-piperidin-1-yl)-2,2,2-trifluoro-ethanone

Cat. No. B8332566
M. Wt: 305.72 g/mol
InChI Key: UAHMZMABTBECLQ-UHFFFAOYSA-N
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Patent
US08012979B2

Procedure details

A suspension of the product of step i) (18 g), paraformaldehyde (14 g) and zinc dichloride (14 g) in dichloromethane (700 mL) was stirred at room temperature. Hydrogen chloride gas was bubbled through the reaction for 30 minutes. The reaction was stirred at room temperature under a blanket of nitrogen for a further 18 hours. Water (150 mL) was added and the phases separated. The organic phase was dried using magnesium sulfate and concentrated in vacuo to give a green oil which was purified (SiO2 eluting with 30% i-hexane in dichloromethane) to give the sub-title compound (12 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]([N:5]1[CH2:10][CH2:9][CH:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:7][CH2:6]1)=[O:4].C=O.[Cl:21][CH2:22]Cl>[Cl-].[Cl-].[Zn+2]>[Cl:21][CH2:22][C:14]1[CH:15]=[CH:16][C:11]([CH:8]2[CH2:9][CH2:10][N:5]([C:3](=[O:4])[C:2]([F:1])([F:17])[F:18])[CH2:6][CH2:7]2)=[CH:12][CH:13]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)N1CCC(CC1)C1=CC=CC=C1)(F)F
Name
Quantity
14 g
Type
reactant
Smiles
C=O
Name
Quantity
700 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
14 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen chloride gas was bubbled through the reaction for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature under a blanket of nitrogen for a further 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
Water (150 mL) was added
CUSTOM
Type
CUSTOM
Details
the phases separated
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a green oil which
CUSTOM
Type
CUSTOM
Details
was purified (SiO2 eluting with 30% i-hexane in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C=C1)C1CCN(CC1)C(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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